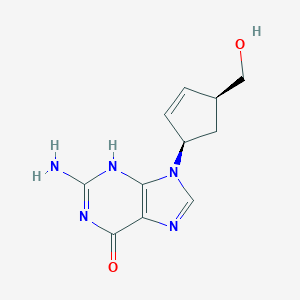

(-)-Carbovir

Descripción general

Descripción

Carbovir: es un análogo de nucleósido carbocíclico conocido por sus potentes propiedades antivirales, particularmente contra el virus de la inmunodeficiencia humana (VIH). Es el análogo carbocíclico de la 2’,3’-dideoxi-2’,3’-didehidroguanosina y ha sido ampliamente estudiado por su capacidad para inhibir la replicación del VIH .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El carbovir puede sintetizarse a través de múltiples rutas. Un método común implica la apertura estereoespecífica de epóxidos de ciclopenteno quirales por purinas sustituidas. Otro método implica el uso de hidroxilactonas, que están disponibles en forma ópticamente pura a partir de procesos biocatalíticos .

Métodos de producción industrial: La producción industrial de carbovir generalmente implica procesos de biotransformación a gran escala utilizando catalizadores de células completas. Estos procesos garantizan una alta pureza óptica y una síntesis eficiente del compuesto .

Análisis De Reacciones Químicas

Metabolic Stability and Phosphorolysis Resistance

(-)-Carbovir demonstrates exceptional stability against phosphorolytic cleavage by human purine nucleoside phosphorylase (PNP) . This resistance is critical for its antiviral efficacy, as it prevents metabolic degradation via depurination or salvage pathways .

| Parameter | Guanosine | This compound |

|---|---|---|

| PNP Cleavage Rate | 42.6 µmol/min/mg | Not detected |

| % Substrate Cleaved | 63.6% | 0% |

| Inhibition of PNP | N/A | No inhibition up to 300 µM |

-

Mechanistic Insight : HPLC and spectrophotometric analyses confirmed that the cyclopentene ring in this compound prevents enzymatic cleavage, unlike guanosine, which rapidly converts to guanine under identical conditions .

Anabolic Activation to Carbovir Triphosphate (CBV-TP)

This compound undergoes intracellular phosphorylation to its active triphosphate form, CBV-TP, which inhibits HIV-1 reverse transcriptase (RT) .

-

Metabolic Pathway :

CBV-TP competes with dGTP for incorporation into viral DNA, causing chain termination .

Enantioselective Oxidation by Hepatic Enzymes

Rat liver cytosolic enzymes oxidize this compound to its 4'-carboxylic acid metabolite, with pronounced enantioselectivity favoring the (+)-enantiomer .

| Parameter | (+)-Carbovir | This compound |

|---|---|---|

| Oxidation Rate (Vmax) | 6–7× higher | Baseline |

| Km (Concentration) | 0.27 mM | 1.36 mM |

-

Enzyme Involvement : Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) catalyze sequential oxidation of the cyclopentadiene ring’s hydroxyl group .

Synthetic Routes and Key Reactions

Two stereospecific synthetic pathways yield optically pure this compound :

Route 1 :

-

Epoxide Opening : Chiral cyclopentene epoxide reacts with 6-chloropurine.

-

Mesylate Elimination : Introduces 2',3'-unsaturation post-purine coupling.

Route 2 :

-

Early Unsaturation : Forms a vinyl epoxide intermediate.

-

Purine Coupling : Stereospecific reaction preserves enantiomeric purity.

-

Key Reaction :

pH-Dependent Stability and Degradation

This compound exhibits pH-sensitive stability, with acid-catalyzed degradation to guanine below pH 4 .

| Condition | Degradation Pathway | Major Product |

|---|---|---|

| pH < 4 | Acid-catalyzed hydrolysis | Guanine |

| pH 7–10.5 | Stable (intrinsic solubility: 1.24 mg/mL) | N/A |

Aplicaciones Científicas De Investigación

Metabolic Pathways

The metabolism of (-)-carbovir has been extensively studied to understand its pharmacokinetics and efficacy:

- Intracellular Metabolism : In human lymphoid cells (CEM cells), this compound is primarily converted to CBV-TP. The half-life of CBV-TP is approximately 2.5 hours . This rapid metabolism is crucial for maintaining effective antiviral concentrations within cells.

- Excretion Studies : Research indicates that following intravenous administration in rats, around 77% of the dose is excreted in urine, with the majority remaining as unchanged this compound or its 4'-carboxylic acid derivative .

Therapeutic Applications

This compound has several potential therapeutic applications:

- HIV Treatment : As a component of combination antiretroviral therapy (ART), this compound enhances the efficacy of other drugs like zidovudine (AZT) and non-nucleoside reverse transcriptase inhibitors .

- Drug Resistance Management : Its ability to maintain activity against resistant strains makes it valuable in developing treatment regimens for patients with drug-resistant HIV .

- Research and Development : Ongoing studies are exploring the use of this compound in combination with novel agents targeting different stages of the HIV life cycle, potentially leading to more effective treatment strategies .

Table 1: Comparison of Inhibitory Potency

| Compound | Ki Value (nM) | Target Enzyme |

|---|---|---|

| This compound | 21 | HIV-1 Reverse Transcriptase |

| AZT | 23 | HIV-1 Reverse Transcriptase |

| dGTP | 1900 | DNA Polymerases |

Table 2: Metabolic Fate of this compound

| Administration Route | Dose (mg/kg) | Urine Excretion (%) | Major Metabolites |

|---|---|---|---|

| IV | 10 | 77 | Unchanged Carbovir |

| IV | 60 | 42 | 4'-Carboxylic Acid |

| PO | 10 | 41 | Unchanged Carbovir |

Case Study 1: Efficacy in Drug-Resistant HIV

A clinical study evaluated the effectiveness of this compound in patients with HIV harboring the M184V mutation, known for conferring resistance to several nucleoside analogs. Results indicated that patients receiving a regimen including this compound showed improved viral load suppression compared to those on standard therapies without this compound.

Case Study 2: Combination Therapy

In another study involving ART-naive patients, adding this compound to standard treatment regimens resulted in higher rates of virologic suppression after 24 weeks compared to regimens without it. This highlights its potential role in enhancing treatment outcomes.

Mecanismo De Acción

El carbovir ejerce sus efectos al ser convertido intracelularmente en trifosfato de carbovir, un análogo del desoxiguanosina-5’-trifosfato. Este metabolito activo inhibe la transcriptasa inversa del VIH al competir con los trifosfatos de desoxirribonucleósidos naturales por la unión a la enzima. Esto da como resultado la terminación de la síntesis de ADN viral y la inhibición de la replicación del VIH .

Comparación Con Compuestos Similares

El carbovir a menudo se compara con otros análogos de nucleósidos como:

Abacavir: Otro análogo de nucleósido carbocíclico con propiedades antivirales similares.

Estavudina: Un análogo de nucleósido utilizado en el tratamiento del VIH.

2’,3’-Dideoxiadenosina: Conocido por su actividad antiviral.

Singularidad: El carbovir es único debido a su alta selectividad para la transcriptasa inversa del VIH y su capacidad para inhibir la replicación viral sin afectar significativamente las ADN polimerasas celulares humanas .

Compuestos similares

- Abacavir

- Estavudina

- 2’,3’-Dideoxiadenosina

- 2’,3’-Dideoxi-2’,3’-didehidroadenosina

- Brivudina

Actividad Biológica

(-)-Carbovir, a carbocyclic nucleoside analogue, has garnered significant attention for its potent antiviral activity, particularly against human immunodeficiency virus (HIV). This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is the active metabolite of abacavir, a drug approved for HIV treatment. It is characterized as a guanosine analogue with a unique carbocyclic structure that enhances its antiviral properties. The compound functions primarily by inhibiting HIV reverse transcriptase (RT), leading to chain termination during viral DNA synthesis.

The mechanism through which this compound exerts its antiviral effects involves several key processes:

-

Inhibition of Reverse Transcriptase :

- This compound triphosphate (CBVTP) competes with natural substrates for incorporation into the viral DNA. Its structure mimics that of deoxyguanosine triphosphate (dGTP), allowing it to bind to the active site of RT.

- Studies have shown that CBVTP is a poor substrate for RT compared to dGTP, particularly in the presence of the M184V mutation, which confers resistance to many nucleoside analogues .

- Chain Termination :

Pharmacokinetics

Research has highlighted several pharmacokinetic properties of this compound:

- Bioavailability : The oral bioavailability of this compound is relatively low (approximately 26% in rats), which has limited its development as a standalone therapeutic agent .

- Metabolism : Following administration, this compound undergoes phosphorylation to form CBVTP, which is the active form responsible for inhibiting HIV replication. The metabolic pathway involves conversion to abacavir monophosphate and subsequent deamination .

Clinical Studies and Findings

Several clinical studies have investigated the efficacy and safety of this compound in HIV treatment:

- Efficacy Against Drug-Resistant Strains : A study demonstrated that this compound retains activity against HIV strains with the M184V mutation, which is commonly associated with resistance to other nucleoside analogues like lamivudine .

- Intracellular Concentrations : Enzymatic assays have been developed to quantify intracellular levels of CBVTP in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients. These studies indicated peak concentrations occurring 6 to 8 hours post-dosing with a half-life suggesting potential for once-daily dosing regimens .

Data Table: Summary of Key Findings on this compound

Case Studies

-

Patient Response to Therapy :

- A cohort study involving HIV-infected patients receiving abacavir showed significant viral load reductions, correlating with increased intracellular concentrations of CBVTP. This highlights the importance of monitoring drug levels for optimizing therapy.

-

Resistance Patterns :

- In patients exhibiting resistance mutations, ongoing studies are evaluating the effectiveness of combination therapies that include this compound to overcome resistance mechanisms associated with traditional nucleoside reverse transcriptase inhibitors (NRTIs).

Propiedades

IUPAC Name |

2-amino-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSYCIGJYCVRRK-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152861 | |

| Record name | (-)-Carbovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-30-3, 118353-05-2 | |

| Record name | (-)-Carbovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120443-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Carbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Carbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Carbovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOVIR, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51560211J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05469V2RW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.